molecular formula C8H6Cl2O3S B1438172 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride CAS No. 1152558-91-2

3-Acetyl-4-chlorobenzene-1-sulfonyl chloride

Cat. No.: B1438172
CAS No.: 1152558-91-2
M. Wt: 253.1 g/mol
InChI Key: KADOGHSTYCELIY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride (CAS: 14432-12-3, CID: 43118905) is a sulfonyl chloride derivative with the molecular formula C₈H₆Cl₂O₃S (molecular weight: 265.11 g/mol). Its structure features a sulfonyl chloride group (-SO₂Cl) at position 1, an acetyl group (-COCH₃) at position 3, and a chlorine atom at position 4 on the benzene ring . The compound’s SMILES notation is CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl, and its InChIKey is KADOGHSTYCELIY-UHFFFAOYSA-N .

Physicochemical Data
Collision cross-section (CCS) predictions for its adducts include:

  • [M+H]⁺: 150.2 Ų
  • [M+Na]⁺: 163.6 Ų
  • [M-H]⁻: 150.7 Ų
    These values are critical for mass spectrometry-based identification but lack experimental validation in current literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 3-acetyl-4-chlorobenzene. The reaction is carried out by treating 3-acetyl-4-chlorobenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

C8H7ClO+HSO3ClC8H6Cl2O3S+HCl\text{C8H7ClO} + \text{HSO3Cl} \rightarrow \text{C8H6Cl2O3S} + \text{HCl} C8H7ClO+HSO3Cl→C8H6Cl2O3S+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-chlorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonyl chloride group can be substituted by nucleophiles.

    Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by other nucleophiles.

    Reduction: The compound can be reduced to form corresponding sulfonamides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Thioethers: Formed by the reaction with thiols.

Scientific Research Applications

Pharmaceutical Applications

3-Acetyl-4-chlorobenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting bacterial infections. The compound can be utilized in the synthesis of sulfonamide antibiotics, which are vital for treating various bacterial infections.

Key Reactions:

  • Electrophilic Aromatic Substitution: The compound readily participates in electrophilic aromatic substitution reactions due to the presence of the sulfonyl chloride group, allowing for the introduction of various substituents into the aromatic ring. This property is crucial for developing new pharmaceutical agents.

Case Study:
A study highlighted the use of this compound in synthesizing a series of novel sulfonamide derivatives that exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The structure-activity relationship (SAR) studies indicated that modifications to the sulfonamide moiety could enhance antibacterial efficacy while reducing mammalian toxicity .

Materials Science Applications

In materials science, this compound has been explored for its role in enhancing the performance of perovskite solar cells.

Application Summary:

  • Interfacial Passivation: The compound acts as a Lewis acid passivation material, which improves the stability and efficiency of perovskite solar cells. Research showed that using this compound as a passivation layer led to an increase in power conversion efficiency from 18.29% to 20.02%.

Synthetic Chemistry Applications

This compound is also valuable in synthetic chemistry due to its ability to serve as a precursor for various chemical transformations.

Synthesis Methods:
The compound can be synthesized through several methods, including:

  • Chlorosulfonation of Acetophenone: This method yields this compound directly from acetophenone and chlorosulfonic acid.
  • Electrophilic Substitution Reactions: It can be generated via electrophilic substitution reactions involving chlorinated aromatic compounds.

Comparison with Related Compounds

The unique characteristics of this compound can be contrasted with similar compounds:

Compound NameStructure FeaturesUnique Characteristics
4-Chlorobenzenesulfonic AcidContains a sulfonic acid groupUsed primarily as a precursor for sulfonamide synthesis
AcetophenoneContains an acetyl groupCommonly used as a solvent and fragrance component
SulfanilamideContains amine and sulfonamide groupsKnown for its antibacterial properties

This comparison underscores the versatility of this compound in synthetic pathways distinct from other related compounds.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of complex molecules and in bioconjugation reactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Stability

Sulfonyl chlorides are highly reactive intermediates in organic synthesis. Key structural variations among analogues influence their stability, solubility, and application scope.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions (Benzene Ring) Key Functional Groups
3-Acetyl-4-chlorobenzene-1-sulfonyl chloride C₈H₆Cl₂O₃S 265.11 1: -SO₂Cl; 3: -COCH₃; 4: -Cl Acetyl, sulfonyl chloride, chlorine
4-Acetylbenzenesulfonyl chloride C₈H₇ClO₃S 218.66 1: -SO₂Cl; 4: -COCH₃ Acetyl (para), sulfonyl chloride
3-Chloro-4-fluorobenzenesulfonyl chloride C₆H₃Cl₂FO₂S 229.06 1: -SO₂Cl; 3: -Cl; 4: -F Chlorine, fluorine, sulfonyl chloride
3-Acetyl-4-bromobenzene-1-sulfonyl chloride C₈H₆BrClO₃S 297.55 1: -SO₂Cl; 3: -COCH₃; 4: -Br Acetyl, bromine, sulfonyl chloride
3-Chloro-4-methylbenzenesulfonyl chloride C₇H₆Cl₂O₂S 225.08 1: -SO₂Cl; 3: -Cl; 4: -CH₃ Methyl, chlorine, sulfonyl chloride

Biological Activity

3-Acetyl-4-chlorobenzene-1-sulfonyl chloride is a sulfonamide derivative that exhibits a range of biological activities. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be characterized by its chemical structure, which includes a sulfonyl chloride group attached to an aromatic ring with an acetyl substituent. Its molecular formula is C9H8ClO2S, and it has a molecular weight of approximately 218.68 g/mol. The presence of the sulfonyl chloride functional group makes it a reactive compound, suitable for further chemical modifications.

Synthesis

The synthesis of this compound typically involves the chlorination of 3-acetyl-4-chlorobenzenesulfonic acid or its derivatives. This process can be carried out using thionyl chloride or oxalyl chloride under controlled conditions to yield the sulfonyl chloride derivative.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have shown that related sulfonamide compounds exhibit activity against various Gram-positive and Gram-negative bacteria. A study conducted on derivatives of 4-chlorobenzenesulfonamide revealed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. In vitro studies suggest that sulfonamide derivatives can inhibit cell proliferation in cancer cell lines by interfering with specific signaling pathways. For example, compounds that target the Nrf2-Keap1 pathway have shown promise in reducing oxidative stress in cancer cells, which is crucial for tumor growth and survival .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or metabolic processes in cancer cells.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular responses to external stimuli.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of synthesized sulfonamide derivatives, including those based on this compound. The results indicated that certain derivatives exhibited significant inhibition against Candida albicans and various bacterial strains, suggesting potential therapeutic applications in treating infections .

Study 2: Anticancer Activity

In another study focused on the anticancer effects of sulfonamides, researchers found that derivatives similar to this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that these compounds could be developed into effective anticancer therapies .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
3-Acetyl-4-chlorobenzenesulfonamideAntimicrobialStaphylococcus aureus25
4-ChlorobenzenesulfonamideAntimicrobialEscherichia coli30
Sulfonamide Derivative XAnticancerZR-75-1 (Breast Cancer Cell Line)15
Sulfonamide Derivative YAnticancerHeLa (Cervical Cancer Cell Line)10

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Sulfonation : Introduce the sulfonyl chloride group via chlorosulfonation of a pre-acetylated benzene derivative using ClSO₃H under controlled temperatures (0–5°C).

Chlorination : Electrophilic substitution at the 4-position using Cl₂ gas with FeCl₃ as a catalyst (analogous to methods described for chloro-methylbenzoic acid derivatives ).

Acetylation : Friedel-Crafts acylation at the 3-position using acetyl chloride and AlCl₃.

  • Optimization : Monitor reaction progression via TLC or HPLC. Adjust stoichiometry (e.g., excess ClSO₃H for sulfonation) and use anhydrous solvents to suppress hydrolysis.

Q. What purification techniques are effective for isolating high-purity this compound?

  • Methodological Answer :

  • Recrystallization : Use non-polar solvents like hexane or dichloromethane to minimize solubility of polar byproducts.
  • Distillation : Vacuum distillation (if thermally stable) to isolate the compound from low-boiling impurities.
  • Chromatography : Flash column chromatography with silica gel and a gradient of ethyl acetate/hexane (1:4 to 1:2).
  • Storage : Preserve in amber glass bottles under inert gas (N₂/Ar) to prevent degradation by moisture or light .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify acetyl (δ ~2.6 ppm for CH₃), sulfonyl chloride (no direct proton), and aromatic substitution patterns.
  • FT-IR : Confirm S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) and C=O (acetyl, ~1680 cm⁻¹).
  • Elemental Analysis : Match experimental C, H, Cl, and S percentages with theoretical values.
  • Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .

Advanced Research Questions

Q. How can conflicting stability data under varying storage conditions be resolved?

  • Methodological Answer : Conduct accelerated stability studies:

  • Temperature : Store aliquots at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via HPLC.
  • Humidity : Expose to 60% RH and 90% RH; track hydrolysis (e.g., sulfonic acid formation) using ¹H NMR.
  • Light Sensitivity : Compare degradation rates in amber vs. clear glass vials under UV/visible light .
  • Reference Standards : Use Thermo Scientific’s protocols for sulfonyl chloride storage as a benchmark .

Q. What strategies minimize side reactions during nucleophilic substitutions (e.g., sulfonamide formation)?

  • Methodological Answer :

  • Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to avoid proton interference.
  • Temperature Control : Maintain reactions at 0–5°C to suppress over-reactivity.
  • Base Addition : Add triethylamine or DMAP to scavenge HCl and drive reactions to completion.
  • Stoichiometry : Use 1.1–1.3 equivalents of nucleophile (e.g., amines) to ensure complete conversion .

Q. How can structural isomers or byproducts be identified and resolved during synthesis?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate isomers. Monitor [M+Na]⁺ ions for mass confirmation.
  • X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., 3-acetyl vs. 4-acetyl isomers).
  • Reaction Quenching : Halt reactions at intermediate stages (e.g., after sulfonation) to isolate and characterize intermediates .

Q. What role does this compound play in medicinal chemistry or proteomics research?

  • Methodological Answer :

  • Proteomics : Acts as a protein-modifying reagent, enabling sulfonation of lysine or tyrosine residues to study conformational changes .
  • Drug Discovery : Intermediate for synthesizing sulfonamide-based inhibitors (e.g., targeting carbonic anhydrase or proteases).
  • Bioconjugation : Used to functionalize biomolecules for fluorescence labeling or affinity tagging .

Properties

IUPAC Name

3-acetyl-4-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADOGHSTYCELIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Amounts used: 8 mL of acetic acid was saturated with sulfur dioxide, 233 mg of copper(I) chloride, 1.60 g (9.41 mmol) of 1-(5-amino-2-chloro-phenyl)-ethanone dissolved in a mixture of 3 mL of acetic acid and 3 mL of concentrated hydrochloric acid, 714 mg of sodium nitrite in 3 mL of water. Flash chromatography on silica using 20-50% ethyl acetate in hexanes afforded 1.6 g of the product as a white solid. LC-MSD, m/z for C8H6Cl2O3S [M+H]+=252.9, 254.9, 256.9;
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1.6 g
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714 mg
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3 mL
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3 mL
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3 mL
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hexanes
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copper(I) chloride
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233 mg
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8 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Acetyl-4-chlorobenzene-1-sulfonyl chloride
3-Acetyl-4-chlorobenzene-1-sulfonyl chloride
3-Acetyl-4-chlorobenzene-1-sulfonyl chloride
3-Acetyl-4-chlorobenzene-1-sulfonyl chloride
3-Acetyl-4-chlorobenzene-1-sulfonyl chloride
3-Acetyl-4-chlorobenzene-1-sulfonyl chloride

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